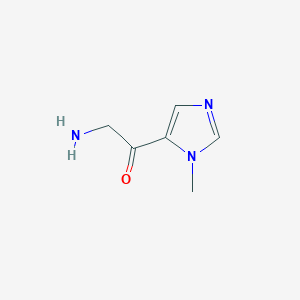

2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one

Description

Chemical Structure: The compound 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one (CAS: 1483516-14-8) consists of a 1-methylimidazole ring substituted at the 5-position with an acetyl group and an amino group at the adjacent carbon. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol . The IUPAC name emphasizes the methyl group on the imidazole nitrogen and the ketone-amine functional groups.

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-1-(3-methylimidazol-4-yl)ethanone |

InChI |

InChI=1S/C6H9N3O/c1-9-4-8-3-5(9)6(10)2-7/h3-4H,2,7H2,1H3 |

InChI Key |

YHBHGLUYEVOXDG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one typically involves the formation of the imidazole ring followed by functionalization at specific positions One common method includes the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles such as alkyl halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Solubility: Polar solvents due to the amino and ketone groups.

- Synthetic Relevance : Serves as a precursor for bioactive molecules, particularly in medicinal chemistry.

- Applications: Potential use in CNS-targeting agents or antimicrobials, though specific biological data remain understudied .

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one | 1483516-14-8 | C₆H₉N₃O | 139.16 | -NH₂, -COCH₃ |

| 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one | 2026010-61-5 | C₆H₇ClN₂O | 158.59 | -Cl, -COCH₃ |

| 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | 99378-21-9 | C₈H₁₀N₂O | 150.18 | -CH=CH₂, -COCH₃ |

| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | 30748-47-1 | C₆H₈N₂OS | 156.20 | -NH₂, thiazole core |

| 1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone | - | C₆H₇N₃O₃ | 169.14 | -NO₂, -COCH₃ |

Key Observations :

- Heterocycle Replacement (Thiazole derivative, CAS 30748-47-1): The thiazole ring introduces sulfur, altering electronic properties and binding affinity compared to imidazole .

- Nitro Group (Nitroimidazole derivative): The -NO₂ group confers electrophilicity, often associated with antimicrobial activity but may increase toxicity .

Biological Activity

2-Amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one, also known by its CAS number 1483516-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉N₃O

- Molecular Weight : 139.16 g/mol

- CAS Number : 1483516-14-8

Biological Activity Overview

The compound exhibits various biological activities, primarily in the fields of oncology and antimicrobial research. Its structural features suggest potential interactions with biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that derivatives of imidazole compounds, including 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one, have shown promise in inhibiting cancer cell proliferation. A study evaluated several imidazole derivatives for their antiproliferative effects against human breast cancer cell lines (MDA-MB-231). Notably, compounds with similar structural motifs demonstrated moderate to high antiproliferative activity, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Imidazole Derivatives

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Doxorubicin | 0.60 | MDA-MB-231 |

| Compound 5e (related structure) | 0.03 | MDA-MB-231 |

| 2-Amino-1-(1-methyl-imidazolyl) | TBD | TBD |

The mechanism by which 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activities : Similar imidazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase IX (CA IX), which is implicated in tumor progression under hypoxic conditions .

Antimicrobial Activity

In addition to anticancer properties, compounds containing imidazole rings have demonstrated antimicrobial activity. A study assessed the efficacy of various thiazole derivatives against bacterial and fungal strains. While specific data on 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one was limited, related compounds exhibited inhibition zones comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Inhibition Zone (mm) | Microbial Strain |

|---|---|---|

| Amphotericin B | 25 | Aspergillus niger |

| Ampicillin | 20 | Staphylococcus aureus |

| Compound with Imidazole Structure | TBD | Various Gram-positive/negative |

Case Studies

Several studies have highlighted the potential of imidazole-based compounds in clinical settings:

- Study on Anticancer Properties : A comprehensive evaluation of various imidazole derivatives indicated that structural modifications could enhance anticancer activity significantly.

- Antimicrobial Efficacy Study : Research showed that certain thiazole derivatives with imidazole components exhibited enhanced antimicrobial activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.